![molecular formula C13H12ClN3O3S B2972377 2-chloro-N-[4-(sulfamoylmethyl)phenyl]pyridine-3-carboxamide CAS No. 1147536-75-1](/img/structure/B2972377.png)

2-chloro-N-[4-(sulfamoylmethyl)phenyl]pyridine-3-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

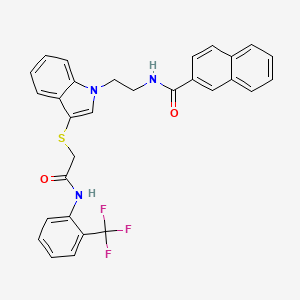

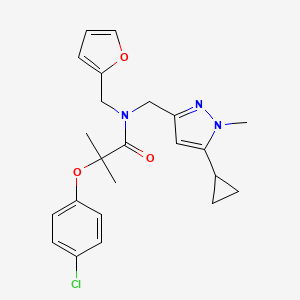

2-chloro-N-[4-(sulfamoylmethyl)phenyl]pyridine-3-carboxamide is a chemical compound with the molecular formula C13H12ClN3O3S. It is a derivative of pyridine, which is a basic heterocyclic organic compound . This compound has been synthesized as part of research into potential inhibitors of SARS-CoV-2 proteases .

Synthesis Analysis

The synthesis of this compound involves an efficient, eco-friendly, and green method. The process involves the creation of a series of novel spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives in ethanol at room temperature . The molecular structures of the synthesized compounds were verified using spectroscopic methods .Molecular Structure Analysis

The molecular structure of this compound was confirmed using spectroscopic methods . The compound is a derivative of pyridine, which is a basic heterocyclic organic compound . The molecular weight of the compound is 325.77.未来方向

The synthesized compounds, including 2-chloro-N-[4-(sulfamoylmethyl)phenyl]pyridine-3-carboxamide, could be potential candidates for COVID-19 drug development . To confirm these drugs’ antiviral efficacy in vivo, more research is required . This proven method could aid in the search for the SARS-CoV-2 pandemic’s desperately needed medications .

作用机制

Target of Action

The primary target of 2-chloro-N-[4-(sulfamoylmethyl)phenyl]pyridine-3-carboxamide, also known as Boscalid , is the enzyme succinate dehydrogenase . This enzyme plays a crucial role in the tricarboxylic acid cycle and the electron transport chain, which are vital for energy production in cells .

Mode of Action

Boscalid acts by binding at the quinone reduction site of the succinate dehydrogenase enzyme complex, preventing ubiquinone from doing so . This inhibition disrupts the normal functioning of the tricarboxylic acid cycle and the electron transport chain .

Biochemical Pathways

The inhibition of succinate dehydrogenase by Boscalid affects the tricarboxylic acid cycle and the electron transport chain . These pathways are essential for the production of ATP, the primary energy currency of the cell. Disruption of these pathways can lead to a decrease in energy production, affecting various cellular processes.

Pharmacokinetics

The toxicokinetics of Boscalid in rats following the administration of a single dose indicated no significant differences in the excretory or metabolic patterns in urine and faeces, regardless of dosing regimen or sex . In dermal penetration studies using human skin in vitro, the dermal penetration estimates were 0.07% and 1% for the formulation concentrate (50% Boscalid) and the 1:1300 spray dilution, respectively .

Result of Action

The inhibition of succinate dehydrogenase by Boscalid leads to a decrease in energy production within the cell . This can affect various cellular processes, leading to the death of the cell. As a fungicide, Boscalid is effective against a broad range of fungal pathogens, including Botrytis spp., Alternaria spp., and Sclerotinia spp .

属性

IUPAC Name |

2-chloro-N-[4-(sulfamoylmethyl)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O3S/c14-12-11(2-1-7-16-12)13(18)17-10-5-3-9(4-6-10)8-21(15,19)20/h1-7H,8H2,(H,17,18)(H2,15,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOEJJQGAUVEZHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(=O)NC2=CC=C(C=C2)CS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[4-(sulfamoylmethyl)phenyl]pyridine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3,5-Dimethyl-1,2-oxazol-4-yl)-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2972297.png)

![N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-sulfonamide](/img/structure/B2972298.png)

![2-{11-Methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}acetonitrile](/img/structure/B2972300.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2972304.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-tert-butylbenzamide](/img/structure/B2972305.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2972314.png)

![2-Cyclopropyl-4-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2972317.png)